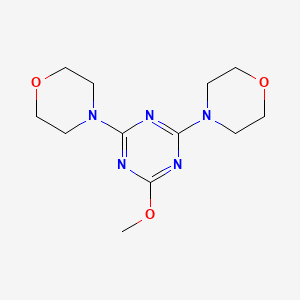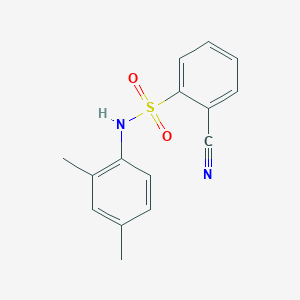
4-methoxy-2,5-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex benzenesulfonamide derivatives involves multiple steps, often starting with basic components like 4-methoxyphenethylamine or dimethylamino precursors. For instance, the synthesis of related compounds includes reactions with benzenesulfonyl chloride, followed by treatments with various alkyl or aralkyl halides in specific solvents and conditions to yield the desired sulfonamides (Abbasi et al., 2018).
Molecular Structure Analysis
X-ray crystallography is a crucial technique for determining the molecular structure of benzenesulfonamide compounds, revealing their geometrical configuration, bond lengths, and angles. It provides detailed insights into the molecule's crystalline structure and the conformation of its components, contributing to a deeper understanding of its chemical behavior and interactions (Karthik et al., 2021).
Chemical Reactions and Properties
Benzenesulfonamide derivatives engage in a variety of chemical reactions, including substitution reactions that enable the synthesis of highly reactive and valuable reagents for further chemical modifications. Their reactivity is influenced by the steric and electronic characteristics of the substituents attached to the benzenesulfonamide core (Aizina et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of benzenesulfonamide derivatives are determined by their molecular structure. These properties are essential for understanding the compound's behavior under different conditions and its suitability for various applications (Rodrigues et al., 2015).
Propiedades
IUPAC Name |
4-methoxy-2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3S/c1-12-9-16(13(2)8-15(12)23-7)24(21,22)19-14-10-17(3,4)20-18(5,6)11-14/h8-9,14,19-20H,10-11H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGKAFVWDSJVBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2,5-dimethyl-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-ethyl-1-methyl-4-(1,3-thiazol-4-ylmethyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5535034.png)
![ethyl 4-[5-(2-nitro-1-propen-1-yl)-2-furyl]benzoate](/img/structure/B5535048.png)

![N-(3,4-difluorobenzyl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5535065.png)
![5-(ethylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-2-thiophenecarboxamide hydrochloride](/img/structure/B5535066.png)

![N-[2-(benzyloxy)-3-methoxybenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5535073.png)

![N-(2-fluorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5535089.png)
![2-[2-(1-azepanyl)-2-oxoethyl]-4-benzyl-5-butyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5535099.png)
![N-{4-[(dimethylamino)sulfonyl]benzyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5535104.png)
![2-[(4-methoxyphenyl)amino]-N-phenylnicotinamide](/img/structure/B5535107.png)
![4-{4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5535117.png)
![1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]benzo[cd]indol-2(1H)-one](/img/structure/B5535131.png)